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Introduction

Native polyacrylamide gel electrophoresis (PAGE) is a powerful technique for the analysis of

proteins in their folded, active state. The choice of buffer system is critical in native PAGE as it

directly influences the charge and mobility of the proteins, and consequently, the resolution of

the separation. While traditional buffer systems like Tris-Glycine are widely used, there is a

growing need for alternative buffers that can offer advantages for specific applications. Ampso
(N-(1,1-dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid) is a zwitterionic

buffer with a pKa of 9.0, making it an excellent candidate for electrophoresis applications in the

alkaline pH range.

Principle of Ampso in Native PAGE

In native PAGE, the separation of proteins is based on a combination of their size and net

charge. The pH of the running buffer plays a crucial role in determining the net charge of a

protein. For proteins with a basic isoelectric point (pI), a running buffer with a pH above their pI

is necessary to impart a net negative charge, allowing them to migrate towards the anode. With

its alkaline buffering range (pH 8.3 - 9.7), Ampso can maintain a stable, high pH throughout

the electrophoretic run. This is particularly advantageous for the separation of basic proteins,

which may not resolve well in more conventional, less alkaline buffer systems.

Advantages of Using Ampso Buffer

The use of Ampso buffer in native PAGE offers several potential benefits:
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Improved Resolution of Basic Proteins: By maintaining a consistently high pH, Ampso
ensures that basic proteins carry a sufficient negative charge to migrate effectively through

the gel matrix, leading to better separation and sharper bands.

Enhanced Protein Stability: As a "Good's" buffer, Ampso is known for its low metal-binding

capacity and minimal interaction with biological macromolecules, which can help to preserve

the native conformation and activity of proteins during electrophoresis.

Versatility: While particularly suited for basic proteins, the alkaline pH range of Ampso can

also be beneficial for the separation of a wide variety of proteins and protein complexes.

Physicochemical Properties of Ampso Buffer
Property Value

pKa (at 25°C) 9.0

Useful pH Range 8.3 - 9.7

Molecular Formula C₇H₁₇NO₅S

Molecular Weight 227.28 g/mol

Comparison of Common Native PAGE Buffer Systems
Buffer System Typical pH Key Advantages

Common
Applications

Tris-Glycine 8.3 - 8.8

Well-established,

good general-purpose

buffer.

Separation of a wide

range of acidic and

neutral proteins.

Ampso 8.5 - 9.5

Maintains a stable

alkaline pH, ideal for

basic proteins.

Analysis of basic

proteins, protein

complexes, and

enzymes active at

alkaline pH.

Bis-Tris 6.5 - 7.5

Near-neutral pH helps

maintain protein

stability.

Separation of proteins

sensitive to high pH.
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Protocols for Native Polyacrylamide Gel
Electrophoresis Using Ampso Buffer
Note: The following protocols are based on the physicochemical properties of Ampso and

general principles of native PAGE. Optimization may be required for specific applications.

I. Preparation of Buffers and Reagents
A. 1 M Ampso Stock Solution (pH 9.0)

Component Amount (for 1 L)

Ampso 227.28 g

Deionized Water to 1 L

Instructions:

Dissolve Ampso in 800 mL of deionized water.

Adjust the pH to 9.0 with concentrated NaOH.

Bring the final volume to 1 L with deionized water.

Store at 4°C.

B. 10X Native Running Buffer (pH 9.0)

Component Amount (for 1 L)

1 M Ampso Stock (pH 9.0) 250 mL

Glycine 144.1 g

Deionized Water to 1 L

Instructions:
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Dissolve glycine in 700 mL of deionized water.

Add the Ampso stock solution.

Adjust the final volume to 1 L with deionized water. The pH should be approximately 9.0. Do

not adjust the pH.

Store at 4°C.

C. 2X Native Sample Buffer

Component Amount (for 10 mL)

1 M Ampso (pH 9.0) 1.25 mL

Glycerol 5 mL

0.1% Bromophenol Blue 0.5 mL

Deionized Water 3.25 mL

Instructions:

Combine all components and mix well.

Store at 4°C.

II. Gel Preparation
A. Separating Gel (10%)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1195656?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Component Volume (for 10 mL)

30% Acrylamide/Bis-acrylamide (37.5:1) 3.33 mL

1 M Ampso (pH 9.0) 3.75 mL

Deionized Water 2.82 mL

10% Ammonium Persulfate (APS) 100 µL

TEMED 10 µL

B. Stacking Gel (4%)

Component Volume (for 5 mL)

30% Acrylamide/Bis-acrylamide (37.5:1) 0.67 mL

1 M Ampso (pH 9.0) 1.25 mL

Deionized Water 3.03 mL

10% Ammonium Persulfate (APS) 50 µL

TEMED 5 µL

III. Experimental Workflow
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Figure 1. Experimental workflow for native PAGE using Ampso buffer.
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IV. Electrophoresis Protocol
Gel Casting:

Assemble the gel casting apparatus.

Prepare the separating gel solution, add APS and TEMED, and pour it between the glass

plates, leaving space for the stacking gel.

Overlay with water or isopropanol and allow it to polymerize for 30-60 minutes.

Remove the overlay and prepare the stacking gel solution.

Pour the stacking gel on top of the separating gel and insert the comb.

Allow the stacking gel to polymerize for 30-45 minutes.

Sample Preparation:

Mix the protein sample with an equal volume of 2X Native Sample Buffer.

Do not heat the samples.

Centrifuge the samples at 10,000 x g for 5 minutes to pellet any insoluble material.

Electrophoresis:

Place the polymerized gel into the electrophoresis tank.

Fill the inner and outer chambers with 1X Native Running Buffer.

Carefully remove the comb and rinse the wells with running buffer.

Load the prepared samples into the wells.

Connect the electrophoresis unit to a power supply and run at a constant voltage (e.g.,

100-150 V) until the dye front reaches the bottom of the gel. It is recommended to perform

the run in a cold room or with a cooling system to prevent protein denaturation.
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Visualization:

After electrophoresis, carefully remove the gel from the glass plates.

Stain the gel with a suitable protein stain, such as Coomassie Brilliant Blue R-250.

Destain the gel until the protein bands are clearly visible against a clear background.

Image the gel for documentation and analysis.

V. Troubleshooting
Issue Possible Cause Suggested Solution

No or poor protein migration
Protein has a pI higher than

the buffer pH.

Ensure the pH of the Ampso

running buffer is sufficiently

above the pI of the target

protein. For extremely basic

proteins, consider alternative

non-denaturing techniques.

Incorrect buffer preparation.

Verify the pH and

concentration of all buffer

components.

Blurred or smeared bands
High salt concentration in the

sample.

Desalt the sample before

adding the sample buffer.

Protein aggregation.

Prepare fresh samples and

keep them on ice. Consider

adding a non-ionic detergent

(e.g., 0.1% Triton X-100) to the

sample and running buffer.

Excessive voltage/heat.

Reduce the running voltage

and/or perform the

electrophoresis in a cold

environment.

Distorted bands ("smiling") Uneven heat distribution.
Run the gel at a lower voltage

or use a cooling system.
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To cite this document: BenchChem. [Application Notes: Utilizing Ampso Buffer for Native
Polyacrylamide Gel Electorphoresis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1195656#using-ampso-buffer-for-native-
polyacrylamide-gel-electrophoresis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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